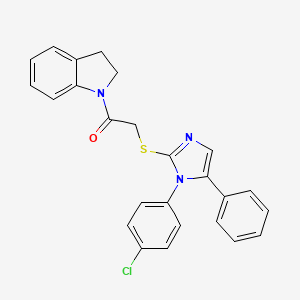
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as Cmpd1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Antitumor Properties
Imidazole derivatives, including structures similar to 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, have been explored for their potential in cancer therapy. These compounds have shown promising antitumor activities, and some are in the preclinical testing stage. Their structures are considered significant in the search for new antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, 2009).
Synthesis and Structural Properties
Research on the synthesis and structural properties of novel substituted derivatives of similar compounds has provided insight into their conformation and potential applications. The study of the reaction of chloral with substituted anilines leading to various derivatives suggests multiple potential applications based on the versatile reaction pathways and structural conformations of these compounds (Issac, 1996).
Synthesis of Fused Heterocycles
Compounds like 4-(2-R-aryl)-1,2,3-chalcogenadiazoles, which share structural similarities, are utilized in the synthesis of various heterocyclic compounds. These include 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their complex derivatives. The powerful synthetic potential of these compounds underscores their use in creating a wide array of heterocyclic compounds, highlighting their significance in chemical synthesis (Petrov, 2013).
Radical Scavenging and Antioxidant Properties
Chromones and derivatives like thiophene analogues of carcinogens are evaluated for their radical scavenging and potential antioxidant properties. The replacement of aromatic rings with isosteric or isoelectronic aromatic rings retains biological activity, suggesting potential applications in protecting against oxidative stress and cell impairment (Ashby, 1978).
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-10-12-21(13-11-20)29-23(18-6-2-1-3-7-18)16-27-25(29)31-17-24(30)28-15-14-19-8-4-5-9-22(19)28/h1-13,16H,14-15,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLYYMPXKAJGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2380346.png)
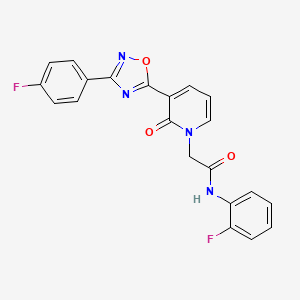
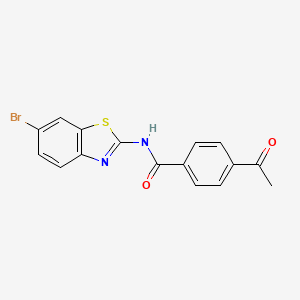
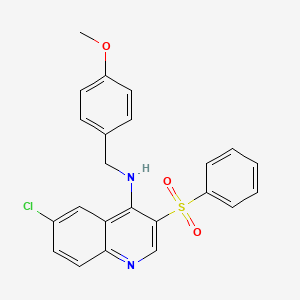
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
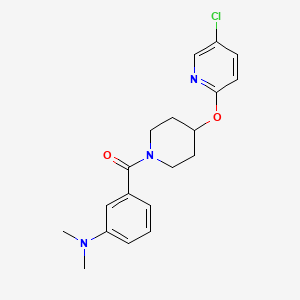
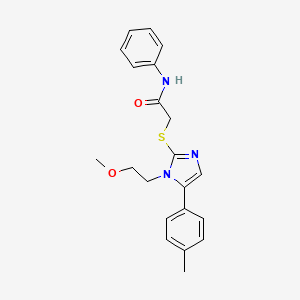
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
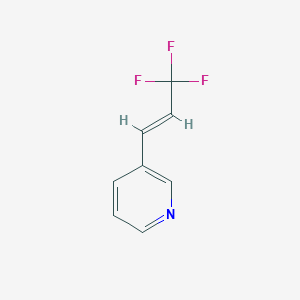
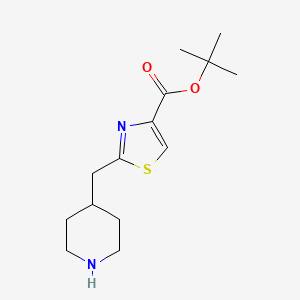
![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![N-[4-(dimethylamino)benzyl]-1-[3-(4-ethylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2380367.png)
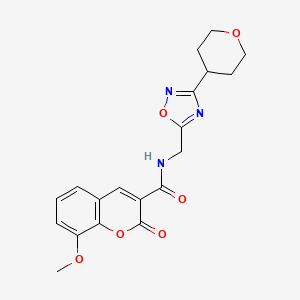
![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)